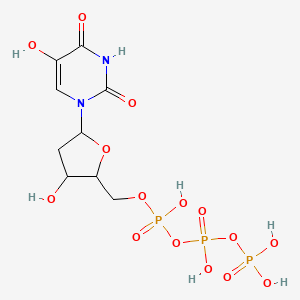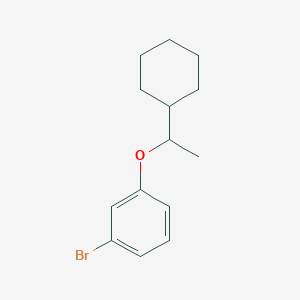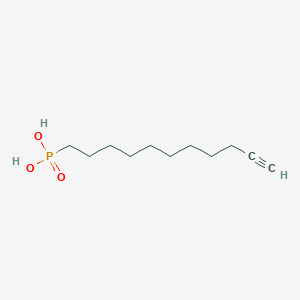
10-Undecynylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Undecynylphosphonic acid is an organic compound with the molecular formula C11H21O3P. It is a phosphonic acid derivative characterized by the presence of an undecynyl group attached to the phosphonic acid moiety. This compound is known for its applications in surface modification and catalysis, making it a valuable chemical in various industrial and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Undecynylphosphonic acid can be synthesized through a ligand replacement process. For instance, a solution of this compound in chlorobenzene can be added to a solution of titanium dioxide nanorods coated with oleic acid ligands. This reaction typically occurs under ambient conditions and involves the replacement of oleic acid with this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar ligand replacement techniques. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 10-Undecynylphosphonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with azide functions to form 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, phosphonic acids generally participate in these reactions under appropriate conditions.
Common Reagents and Conditions:
Azides: Used in click chemistry to form triazoles.
Solvents: Chlorobenzene is commonly used as a solvent in the synthesis and reactions involving this compound.
Major Products:
1,2,3-Triazole: Formed through the reaction with azides.
Scientific Research Applications
10-Undecynylphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 10-Undecynylphosphonic acid involves its ability to react with azide functions to form 1,2,3-triazole. This reaction is facilitated by the phosphonic acid group, which acts as a coupling agent in the absence of copper, making it a valuable component in click chemistry .
Comparison with Similar Compounds
- 10-Undecenylphosphonic acid
- Propylenediphosphonic acid
- 11-Methacryloyloxyundecylphosphonic acid
Comparison: 10-Undecynylphosphonic acid is unique due to its ability to undergo copper-free 1,3-dipolar cycloaddition, making it particularly useful in click chemistry applications. Other similar compounds may not exhibit the same reactivity or may require different conditions for similar reactions .
Properties
Molecular Formula |
C11H21O3P |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
undec-10-ynylphosphonic acid |
InChI |
InChI=1S/C11H21O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h1H,3-11H2,(H2,12,13,14) |
InChI Key |
BIZPDRIJJPZLIK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate](/img/structure/B12068422.png)
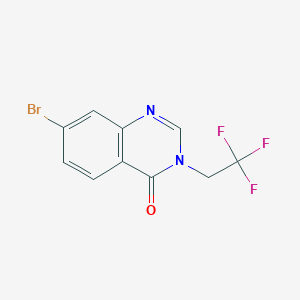
![6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine](/img/structure/B12068435.png)
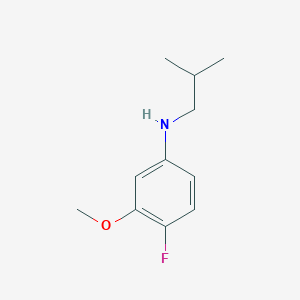
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B12068453.png)
![5-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12068459.png)
![3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12068474.png)
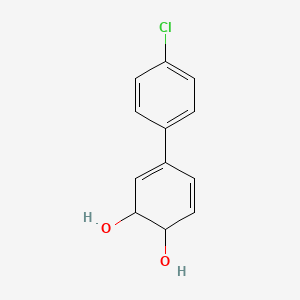

![[2-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B12068491.png)
